Rosemary Oil

Catalog No.
S1807420
CAS No.
8000-25-7
M.F
N/A
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosemary Oil

CAS Number

8000-25-7

Product Name

Rosemary Oil

Molecular Formula

N/A

Molecular Weight

0

Synonyms

Rosemar Essential Oil, Rosemary Oil; Essential Rosemary Oil; Extrapone Rosemary; Extrapone Rosemary P; Guardian 201; Hexacide OS; Mamorekku RUH 21; Oleum Rosamarinii; Rosamarinus oil; Rosemary Liq. E; Rosemary essential oils; Rosemary leaf Oil; Rosem

Neuroprotective Effects:

Studies suggest that rosemary oil may offer neuroprotective benefits by:

  • Enhancing memory and cognition: Rosemary oil's main component, 1,8-cineole, might inhibit the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning [Source: National Institutes of Health (.gov) website on rosemary oil, accessed February 28, 2024, ].
  • Protecting against neurodegenerative diseases: Research suggests rosemary oil's antioxidant properties may help combat oxidative stress, a factor linked to Alzheimer's disease and other neurodegenerative conditions [Source: National Library of Medicine (.gov) website, "Therapeutic effects of rosemary (Rosmarinus officinalis L.) and its active constituents on nervous system disorders," accessed February 28, 2024, ].

Anti-inflammatory and Antimicrobial Properties:

Rosemary oil exhibits potential anti-inflammatory and antimicrobial properties, which researchers are exploring in various contexts:

  • Skin health: Studies indicate that rosemary oil may help reduce inflammation and promote wound healing due to its carnosic acid content [Source: National Institutes of Health (.gov) website on rosemary oil, accessed February 28, 2024, ].
  • Bacterial and fungal infections: Research suggests rosemary oil possesses antimicrobial activity against various bacteria and fungi, potentially offering benefits for wound care and other applications [Source: National Center for Biotechnology Information (.gov) website, "Antimicrobial activity of Rosmarinus officinalis L. essential oil against common foodborne pathogens," accessed February 28, 2024, ].

Rosemary oil, derived from the leaves of the Rosmarinus officinalis plant, is an essential oil known for its aromatic properties and diverse applications. The oil is primarily composed of monoterpenes, sesquiterpenes, and phenolic compounds, with key constituents including 1,8-cineole, α-pinene, and camphor. Its chemical composition can vary significantly depending on factors such as geographical origin, environmental conditions, and harvest time . The oil is characterized by its strong, herbaceous scent and is widely used in culinary, medicinal, and cosmetic applications.

That contribute to its biological activity. For instance, 1,8-cineole can react with reactive oxygen species to form peroxides, which can induce oxidative stress in microbial cells. This mechanism is particularly relevant in antimicrobial applications where rosemary oil disrupts cell membranes and inhibits microbial growth . The interaction of these compounds with cellular components leads to significant biological effects, including cell cycle arrest and apoptosis in certain pathogens .

Rosemary oil exhibits a broad spectrum of biological activities:

  • Antimicrobial Properties: It demonstrates significant antimicrobial activity against bacteria and fungi. Studies have shown that rosemary oil can inhibit the growth of Candida albicans and various bacterial strains by disrupting cell membranes and inducing oxidative stress .
  • Antioxidant Effects: The oil is rich in antioxidants that help neutralize free radicals, reducing oxidative damage in cells .
  • Anti-inflammatory Activity: Components like carnosic acid have been shown to exert anti-inflammatory effects by modulating inflammatory pathways .

Rosemary oil can be synthesized through several extraction methods:

  • Steam Distillation: The most common method for extracting essential oils from plant materials. This process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed back into liquid form.
  • Hydrodistillation: Similar to steam distillation but involves boiling the plant material in water. This method can yield different chemical profiles based on the extraction conditions .
  • Supercritical Fluid Extraction: Utilizes supercritical carbon dioxide as a solvent to extract essential oils while preserving their chemical integrity. This method is noted for producing high-quality extracts with minimal degradation of sensitive compounds .

Rosemary oil has diverse applications across various fields:

  • Culinary Uses: Commonly used as a flavoring agent in foods due to its aromatic properties.
  • Cosmetic Industry: Employed in skincare products for its antioxidant and anti-inflammatory properties.
  • Pharmaceuticals: Investigated for potential therapeutic benefits, including anti-cancer properties and neuroprotective effects .
  • Preservative Agent: Its antimicrobial properties make it suitable for use as a natural preservative in food products.

Research has shown that rosemary oil interacts synergistically with other antimicrobial agents. For example, studies indicate that combining rosemary oil with certain antibiotics enhances their effectiveness against resistant bacterial strains. This synergy may be attributed to the ability of rosemary oil to disrupt bacterial cell walls and enhance the permeability of antibiotics into cells .

Similar Compounds: Comparison

Rosemary oil shares similarities with several other essential oils, each possessing unique properties:

CompoundKey ComponentsBiological ActivityUnique Features
Lavender OilLinalool, Linalyl AcetateCalming effects; antimicrobialKnown for its sedative properties
Peppermint OilMenthol, MenthoneAnalgesic; digestive aidStrong cooling sensation
Tea Tree OilTerpinen-4-olAntimicrobial; anti-inflammatoryEffective against skin infections
Eucalyptus Oil1,8-CineoleRespiratory aid; antisepticCommonly used in cough remedies

While all these oils exhibit antimicrobial properties, rosemary oil is particularly noted for its strong antioxidant effects and versatility across culinary and therapeutic applications.

Rosemary oil (Rosmarinus officinalis Linnaeus) represents a complex mixture of volatile and semi-volatile organic compounds that collectively define its characteristic chemical profile [1]. The essential oil is obtained through steam distillation of fresh leaves and flowering tops, yielding approximately 0.93 to 1.84 percent oil content by weight [1] [11]. Gas chromatography-mass spectrometry analysis has identified between 29 to 63 distinct chemical compounds in rosemary oil, representing 94.64 to 99.87 percent of the total oil composition [16] [17].

Primary Chemical Constituents

The primary constituents of rosemary oil are predominantly comprised of monoterpenes, which account for approximately 95.10 percent of the total composition [16]. These compounds are further categorized into monoterpene hydrocarbons (26.0 to 31.22 percent) and oxygenated monoterpenes (63.88 to 67.0 percent) [1] [16]. Sesquiterpenes constitute a minor fraction, typically representing 1.28 to 4.77 percent of the total oil content [12] [16].

Monoterpene Hydrocarbons

Monoterpene hydrocarbons represent the second most abundant class of compounds in rosemary oil, characterized by their bicyclic or monocyclic structures with the molecular formula C₁₀H₁₆ [7]. These compounds contribute significantly to the characteristic aromatic profile of rosemary oil and demonstrate considerable variation based on geographical origin and extraction methods [2].

2.1.1.1. α-Pinene

Camphor constitutes a major oxygenated monoterpene in rosemary oil, typically occurring in concentrations ranging from 4.9 to 37.6 percent [2] [12]. This bicyclic ketone exhibits the molecular formula C₁₀H₁₆O and demonstrates a retention index of 1144 [1]. Camphor contributes characteristic medicinal aromatic notes and represents a key marker compound for certain rosemary chemotypes [12]. Research has identified significant geographical variation in camphor content, with some Mediterranean populations containing over 35 percent while others contain less than 10 percent [2]. The compound demonstrates notable biological activity and contributes to the overall antimicrobial properties of rosemary oil [5]. Camphor shows excellent chemical stability and serves as an important reference compound for quality assessment [21].

2.1.2.3. Borneol

Borneol occurs as a significant oxygenated monoterpene in rosemary oil, with concentrations typically ranging from 2.4 to 15.5 percent [1] [25]. This bicyclic secondary alcohol exists as two enantiomers, with both (−)-borneol and (+)-borneol found in nature [23] [24]. The compound exhibits the molecular formula C₁₀H₁₈O and demonstrates a retention index of 1169 [1]. Borneol contributes camphoraceous aromatic notes and serves as a precursor to camphor through oxidation reactions [23]. Research has documented that rosemary oils with increased borneol content and decreased α-pinene and camphor concentrations are considered of superior quality [23]. The compound demonstrates moderate stability under standard conditions but may undergo oxidation to camphor during prolonged storage [24].

2.1.2.4. α-Terpineol

α-Terpineol represents a monocyclic monoterpene alcohol found in variable concentrations within rosemary oil, typically ranging from 0 to 4.9 percent [1] [29]. This compound exhibits the molecular formula C₁₀H₁₈O and demonstrates a retention index of 1189 [1]. α-Terpineol contributes floral and lilac-like aromatic notes to the overall fragrance profile [26]. The compound shows significant variation among different rosemary populations, with some completely lacking α-terpineol while others contain substantial concentrations [29]. Research has demonstrated that α-terpineol content correlates with specific extraction methods and storage conditions [17]. The compound exhibits moderate volatility and may undergo concentration changes during extended storage periods [20].

2.1.2.5. Verbenone

Verbenone occurs as a bicyclic ketone monoterpene in rosemary oil, with concentrations ranging from 0.3 to 26.6 percent depending on the specific chemotype [2] [20]. This compound exhibits the molecular formula C₁₀H₁₄O and demonstrates a retention index of 1207 [1]. Verbenone contributes characteristic minty and camphoraceous aromatic notes [27]. Certain rosemary chemotypes, particularly those designated as verbenone chemotypes, contain this compound as the predominant constituent [2]. Research has identified verbenone as a key marker for distinguishing between different rosemary varieties and geographical origins [12]. The compound demonstrates excellent stability under standard storage conditions and serves as an important quality indicator [20].

Sesquiterpenes

Sesquiterpenes represent a minor but significant class of compounds in rosemary oil, typically constituting 1.28 to 4.77 percent of the total composition [12] [16]. These compounds are characterized by their C₁₅ carbon skeleton and contribute to the complexity of the overall aromatic profile [28].

2.1.3.1. trans-β-Caryophyllene

trans-β-Caryophyllene constitutes the most abundant sesquiterpene in rosemary oil, with concentrations typically ranging from 0.6 to 4.4 percent [16] [29]. This bicyclic sesquiterpene exhibits the molecular formula C₁₅H₂₄ and demonstrates a retention index of 1421 to 1476 [1] [16]. The compound contributes woody and spicy aromatic notes to rosemary oil [28]. Research has documented that trans-β-caryophyllene demonstrates significant biological activity through its interaction with cannabinoid receptors [28]. The compound shows notable variation among different geographical populations, with some studies reporting concentrations up to 15.8 percent in certain chemotypes [2]. trans-β-Caryophyllene exhibits good stability under standard storage conditions and maintains its concentration over time [29].

2.1.3.2. α-Copaene

α-Copaene occurs as a minor sesquiterpene hydrocarbon in rosemary oil, typically present in concentrations ranging from 0.03 to 0.18 percent [16] [29]. This tricyclic sesquiterpene contributes subtle woody aromatic notes to the overall fragrance profile [13]. The compound demonstrates significant variation among different rosemary varieties, with some populations containing higher concentrations while others may lack α-copaene entirely [29]. Research has identified α-copaene as part of the sesquiterpene fraction that contributes to the overall biological activity of rosemary oil [13]. The compound exhibits good chemical stability under standard storage conditions [16].

2.1.3.3. Caryophyllene Oxide

Caryophyllene oxide represents an oxidized derivative of β-caryophyllene, occurring in concentrations ranging from 0.2 to 0.97 percent in rosemary oil [1] [29]. This oxygenated sesquiterpene exhibits the molecular formula C₁₅H₂₄O and demonstrates a retention index of 1583 [1]. The compound contributes woody and slightly sweet aromatic notes [28]. Research has documented that caryophyllene oxide concentrations may increase during storage due to the oxidation of β-caryophyllene [16]. The compound demonstrates moderate stability and serves as an indicator of oil aging and oxidative processes [29].

Phenolic Components

Phenolic components in rosemary represent a distinct class of secondary metabolites characterized by their diterpene structure and significant antioxidant properties [6] [14]. These compounds are primarily found in rosemary extracts rather than the essential oil fraction, but their presence contributes significantly to the overall biological activity of rosemary preparations [20].

Carnosic Acid

Carnosic acid constitutes the most abundant phenolic diterpene in rosemary, typically representing 77.1 percent of the total phenolic content in extracts [20]. This compound exhibits the molecular formula C₂₀H₂₈O₄ and demonstrates exceptional antioxidant properties [14]. Research has documented carnosic acid concentrations ranging from 15 to 35 milligrams per gram in rosemary extracts [15]. The compound acts as a potent scavenger of reactive oxygen species and demonstrates significant protective effects against lipid peroxidation [14]. Carnosic acid undergoes oxidation under stress conditions, converting to various derivatives including carnosol [14]. High-performance liquid chromatography analysis has confirmed carnosic acid as the predominant antioxidant component responsible for 90 percent of rosemary's antioxidant activity [6]. The compound demonstrates instability in certain solvents, requiring careful analytical procedures for accurate quantification [21].

Carnosol

Carnosol represents a major oxidized derivative of carnosic acid, typically occurring in concentrations of 5 to 15 milligrams per gram in rosemary extracts [15] [20]. This phenolic diterpene exhibits the molecular formula C₂₀H₂₆O₄ and contributes significantly to the antioxidant properties of rosemary [14]. Research has demonstrated that carnosol acts through mechanisms distinct from carnosic acid, providing antioxidant protection directly within lipid oxidation processes [14]. The compound demonstrates greater stability compared to carnosic acid but shows significant degradation within hours when dissolved in organic solvents [21]. Carnosol exhibits excellent scavenging activity against peroxyl radicals and demonstrates superior performance compared to synthetic antioxidants [6]. Ultra-high performance liquid chromatography analysis has confirmed carnosol as a key marker compound for rosemary extract authentication [20].

Rosmarinic Acid

Rosmarinic acid occurs as a phenolic acid derivative in rosemary, typically present in concentrations of 2 to 8 milligrams per gram in extracts [15] [6]. This compound exhibits the molecular formula C₁₈H₁₆O₈ and belongs to the caffeic acid derivative family [6]. Research has documented that rosmarinic acid contributes to the overall antioxidant activity through metal ion chelation mechanisms [6]. The compound demonstrates good stability in rosemary extracts and serves as an important quality marker [15]. Rosmarinic acid exhibits complementary antioxidant activity alongside carnosic acid and carnosol, contributing to the synergistic effects observed in rosemary preparations [6]. High-performance liquid chromatography analysis has established reliable detection limits of 6.7 micrograms per milliliter for rosmarinic acid quantification [15].

Minor Constituents and Trace Elements

Minor constituents in rosemary oil include a diverse array of compounds present in concentrations below 5 percent, collectively contributing to the overall complexity and biological activity of the oil [16] [29]. These components include additional monoterpenes, aromatic compounds, and various trace elements essential for nutritional value [29].

Minor oxygenated monoterpenes include linalool (0.5 to 5.7 percent), bornyl acetate (1.1 to 3.3 percent), and terpinen-4-ol (0.56 to 1.19 percent) [1] [29]. Aromatic monoterpenes such as para-cymene occur in concentrations ranging from 1.2 to 10.9 percent, contributing characteristic phenolic aromatic notes [29]. Additional minor monoterpene hydrocarbons include γ-terpinene (0.4 to 0.9 percent), tricyclene (0.2 to 0.6 percent), sabinene (0.05 to 0.2 percent), and α-thujene (0.1 to 0.6 percent) [16] [29].

Trace element analysis has revealed the presence of essential bulk elements including potassium (1.14 to 1.26 milligrams per kilogram), sodium (8.17 to 8.46 milligrams per kilogram), magnesium (0.89 to 1.18 milligrams per kilogram), and calcium (7.21 to 9.90 milligrams per kilogram) [29]. Essential trace elements include iron (1.58 to 5.66 milligrams per kilogram), copper (0.041 to 0.132 milligrams per kilogram), and zinc (0.048 to 0.107 milligrams per kilogram) [29]. Phosphorus occurs in significant concentrations (1053 to 1067 milligrams per kilogram), while sulfur demonstrates variable content (6.06 to 53.61 milligrams per kilogram) depending on geographical origin [29]. Beneficial elements such as chromium (0.025 to 9.5 milligrams per kilogram) and selenium (0.44 to 0.47 milligrams per kilogram) contribute to the nutritional value of rosemary oil preparations [29].

Chemical ClassCompoundTypical Range (%)Molecular Formula
Monoterpene Hydrocarbonsα-Pinene9.9-23.0C₁₀H₁₆
Monoterpene Hydrocarbonsβ-Pinene2.2-8.2C₁₀H₁₆
Monoterpene HydrocarbonsCamphene2.3-9.9C₁₀H₁₆
Monoterpene HydrocarbonsLimonene0-6.2C₁₀H₁₆
Monoterpene HydrocarbonsMyrcene0-4.5C₁₀H₁₆
Oxygenated Monoterpenes1,8-Cineole (Eucalyptol)13.0-53.0C₁₀H₁₈O
Oxygenated MonoterpenesCamphor4.9-37.6C₁₀H₁₆O
Oxygenated MonoterpenesBorneol2.4-15.5C₁₀H₁₈O
Oxygenated Monoterpenesα-Terpineol0-4.9C₁₀H₁₈O
Oxygenated MonoterpenesVerbenone0.3-26.6C₁₀H₁₄O
Sesquiterpenestrans-β-Caryophyllene0.6-4.4C₁₅H₂₄
Sesquiterpenesα-Copaene0.03-0.18C₁₅H₂₄
SesquiterpenesCaryophyllene Oxide0.2-0.97C₁₅H₂₄O
Phenolic ComponentsCarnosic Acid15-35 mg/g extract*C₂₀H₂₈O₄
Phenolic ComponentsCarnosol5-15 mg/g extract*C₂₀H₂₆O₄
Phenolic ComponentsRosmarinic Acid2-8 mg/g extract*C₁₈H₁₆O₈

*Phenolic components are typically measured in extract form rather than essential oil

Element/CompoundTypical ContentClassification
Iron (Fe)1.6-5.7 mg/kgEssential Trace Element
Calcium (Ca)7.2-9.9 mg/kgEssential Bulk Element
Magnesium (Mg)0.9-1.2 mg/kgEssential Bulk Element
Phosphorus (P)1053-1067 mg/kgEssential Bulk Element
Linalool0.5-5.7%Minor Oxygenated Monoterpene
para-Cymene1.2-10.9%Aromatic Monoterpene
γ-Terpinene0.4-0.9%Minor Monoterpene Hydrocarbon

The classification of rosemary essential oil chemotypes is based on the dominant chemical constituents present in the oil composition, determined through gas chromatography-mass spectrometry analysis. Chemotypes represent chemical composition patterns of the major compounds in essential oils that are affected by environmental factors such as light, soil composition, genetic factors, temperature, and climatic conditions [1]. The classification system recognizes that plants may be morphologically identical while producing essential oils with significantly different chemical compositions [1].

The primary classification criteria for rosemary essential oil chemotypes include the identification and quantification of major monoterpene compounds, specifically α-pinene, 1,8-cineole, camphor, and verbenone [2]. These compounds serve as chemotaxonomic markers that allow for the differentiation of distinct chemotypic variants within the same species. The classification system considers both the concentration percentages of individual compounds and their relative proportions to establish chemotype identity [3].

Hierarchical cluster analysis based on chemical compositions has revealed that rosemary essential oil chemotypes can be systematically classified using quantitative thresholds for major constituents [2]. The classification methodology involves analyzing the complete volatile profile through gas chromatography techniques, followed by statistical analysis to group samples with similar chemical signatures [2]. This approach has proven effective in distinguishing between chemotypes that may appear visually identical but possess distinct therapeutic properties.

Major Identified Chemotypes

1,8-Cineole/Camphor Chemotype

The 1,8-cineole/camphor chemotype represents one of the most commercially significant variants of rosemary essential oil, characterized by high concentrations of 1,8-cineole ranging from 38 to 55 percent and camphor content between 5 to 15 percent [4]. This chemotype is also known as the cineoliferum or Moroccan/Tunisian type, reflecting its predominant geographical origins [4]. The secondary components include α-pinene concentrations of 9 to 14 percent, camphene ranging from 2.5 to 6 percent, and borneol present at 1 to 5 percent [4].

Chemical analysis reveals that this chemotype is dominated by oxygenated monoterpenes, which constitute approximately 67 percent of the total oil composition [5]. The 1,8-cineole component provides the characteristic eucalyptol-like aroma profile, while camphor contributes to the penetrating, medicinal odor characteristics [5]. Additional minor constituents include β-pinene, limonene, bornyl acetate, and α-terpineol, which together contribute to the complex aromatic profile of this chemotype [5].

The 1,8-cineole/camphor chemotype demonstrates remarkable consistency across different geographical regions, particularly in Mediterranean climates where environmental conditions favor the biosynthesis of these specific compounds [6]. Research has shown that this chemotype maintains stable composition profiles even under varying seasonal conditions, making it particularly valuable for commercial applications requiring consistent chemical properties [6].

α-Pinene/Verbenone Chemotype

The α-pinene/verbenone chemotype is characterized by elevated concentrations of α-pinene ranging from 18 to 26 percent and verbenone content between 0.7 to 2.5 percent [4]. This chemotype is commonly referred to as the verbenoniferum or Corsican type, reflecting its typical geographical distribution [4]. The secondary chemical constituents include camphor concentrations of 12.5 to 22 percent, 1,8-cineole ranging from 16 to 25 percent, and camphene present at 8 to 13 percent [4].

This chemotype is distinguished by its unique verbenone content, which is a ketone compound that provides distinctive organoleptic properties and specific biological activities [7]. The α-pinene component contributes to the fresh, pine-like aroma characteristic of this chemotype, while verbenone adds complexity to the overall fragrance profile [7]. Research has demonstrated that over 50 percent of the verbenone chemotype consists of various monoterpene molecules, including alpha and beta pinene and myrcene [7].

The α-pinene/verbenone chemotype exhibits significant geographical variation, with specimens from Corsica and Algeria showing the highest concentrations of these characteristic compounds [3]. Environmental factors such as altitude, soil composition, and climate conditions play crucial roles in determining the final chemical composition of this chemotype [3]. Studies have shown that this chemotype is particularly prevalent in Mediterranean regions with specific microclimatic conditions that favor verbenone biosynthesis [3].

Camphor/α-Pinene Chemotype

The camphor/α-pinene chemotype is distinguished by elevated camphor concentrations ranging from 18 to 28 percent and α-pinene content between 9 to 14 percent [8]. This chemotype is often referred to as the camphoriferum or Balkan type, reflecting its common occurrence in southeastern European regions [8]. The secondary constituents include 1,8-cineole concentrations of 6 to 18 percent, borneol ranging from 4 to 9 percent, and camphene present at 5 to 9 percent [8].

The high camphor content in this chemotype provides distinctive aromatic characteristics with pronounced medicinal and penetrating odor notes [8]. Chemical analysis reveals that camphor serves as the dominant constituent, often comprising more than 25 percent of the total oil composition in some geographical variants [8]. The presence of significant α-pinene concentrations contributes to the fresh, woody-balsamic aroma profile that characterizes this chemotype [8].

Seasonal variations in the camphor/α-Pinene chemotype have been extensively documented, with research showing that camphor concentrations can vary significantly throughout the growing season [8]. Studies conducted in Belgrade demonstrated that camphor content ranged from 18.2 to 28.1 percent depending on the harvesting time and plant developmental stage [8]. This variability emphasizes the importance of standardized harvesting protocols for maintaining consistent chemotype characteristics [8].

1,8-Cineole/α-Pinene Chemotype

The 1,8-cineole/α-pinene chemotype is characterized by 1,8-cineole concentrations ranging from 16 to 25 percent and α-pinene content between 18 to 26 percent [4]. This chemotype is commonly known as the Spanish type or pineno-cineol variant, reflecting its predominant geographical distribution in Spanish and French growing regions [4]. The secondary chemical constituents include camphor concentrations of 12.5 to 22 percent, camphene ranging from 8 to 13 percent, and borneol present at 2 to 5 percent [4].

This chemotype represents a balanced composition between the two major monoterpene compounds, creating a unique aromatic profile that combines the eucalyptol-like characteristics of 1,8-cineole with the fresh, pine-like notes of α-pinene [4]. The relatively high concentrations of both compounds result in a complex organoleptic profile that is highly valued in commercial applications [4].

European pharmacopoeia standards specifically recognize this chemotype as the Spanish type, with detailed specifications for acceptable concentration ranges of major constituents [4]. The standardization of this chemotype has been crucial for ensuring consistent quality in commercial rosemary essential oil products [4]. Research has shown that this chemotype maintains relatively stable composition profiles across different environmental conditions, making it suitable for large-scale commercial production [4].

Geographical Distribution of Chemotypes

The geographical distribution of rosemary essential oil chemotypes demonstrates clear patterns related to environmental and climatic factors. The 1,8-cineole/camphor chemotype is predominantly found in Morocco, Tunisia, France, and Italy, where Mediterranean coastal climates provide optimal conditions for the biosynthesis of these specific compounds [6]. The higher concentrations of 1,8-cineole in these regions are attributed to the combination of moderate temperatures, adequate moisture, and specific soil compositions that favor eucalyptol production [6].

The α-pinene/verbenone chemotype shows a distinct geographical distribution pattern, being primarily found in Spain, Corsica, Algeria, Iran, Argentina, Australia, Kenya, Nepal, and Yemen [2]. This wide distribution suggests that this chemotype is adapted to diverse environmental conditions, from Mediterranean climates to arid and tropical regions [2]. The verbenone component appears to be synthesized under specific stress conditions, including water scarcity and temperature variations [2].

The camphor/α-pinene chemotype demonstrates a more restricted geographical distribution, being primarily found in Serbia, Kashmir, Turkey, and other regions with continental or temperate mountainous climates [8]. The higher camphor concentrations in these regions are associated with specific environmental stressors, including temperature fluctuations and seasonal variations [8]. Research has shown that camphor biosynthesis is enhanced under conditions of moderate water stress and temperature variations [8].

The 1,8-cineole/α-pinene chemotype is predominantly distributed in Spain and France, where Mediterranean climates with mild temperatures and moderate rainfall provide optimal growing conditions [4]. The balanced composition of this chemotype appears to be favored by stable environmental conditions without extreme temperature or moisture variations [4]. Studies have demonstrated that this chemotype maintains consistent composition profiles across different geographical locations within its native range [4].

Environmental factors play crucial roles in determining chemotype distribution patterns. Temperature, precipitation, soil composition, altitude, and photoperiod all influence the biosynthetic pathways that determine final chemical composition [6]. Research has shown that the geographical distribution of different chemotypes is largely due to environmental characteristics and the stages of plant development [6]. These findings emphasize the importance of terroir in determining the chemical characteristics of rosemary essential oil [6].

Pharmacopoeia Standards for Chemotype Identification

The European Pharmacopoeia 10.0 provides comprehensive standards for the identification and quality control of rosemary essential oil chemotypes [4]. The pharmacopoeia recognizes two primary chemotype classifications: the Moroccan/Tunisian type and the Spanish type, each with specific chemical composition requirements [4]. These standards serve as the foundation for commercial quality control and regulatory compliance in the essential oil industry [4].

For the Moroccan/Tunisian type, the European Pharmacopoeia 10.0 specifies that α-pinene content must range from 9 to 14 percent, 1,8-cineole must be present at 38 to 55 percent, and camphor concentrations should fall between 5 to 15 percent [4]. Additional specifications include camphene content of 2.5 to 6 percent, verbenone concentrations not detectable to 0.4 percent, and borneol ranging from 1 to 5 percent [4]. These specifications ensure consistent quality and therapeutic properties for this chemotype [4].

The Spanish type chemotype standards require α-pinene concentrations of 18 to 26 percent, 1,8-cineole content between 17 to 25 percent, and camphor ranging from 12.5 to 22 percent [4]. The standards also specify camphene content of 8 to 13 percent, verbenone concentrations of 0.7 to 2.5 percent, and borneol ranging from 2 to 4.5 percent [4]. These specifications reflect the distinct chemical profile of the Spanish chemotype and ensure product consistency [4].

The International Organization for Standardization standard 1342:2000 provides additional specifications that align with the European Pharmacopoeia standards [4]. This standard recognizes the same two primary chemotypes and provides detailed analytical methods for their identification and quantification [4]. The standard emphasizes the importance of gas chromatography-mass spectrometry analysis for accurate chemotype determination [4].

Quality control procedures specified in pharmacopoeia standards include chromatographic profiling, which serves as the normative method for chemotype identification [4]. The standards require that essential oil samples comply with specified composition ranges and identified chemotype classifications [4]. Recent studies have evaluated the compliance of commercial rosemary essential oil products with pharmacopoeia standards, revealing that proper labeling of chemotypes is essential for consumer safety and product efficacy [9].

Dates

Last modified: 08-15-2023

Explore Compound Types